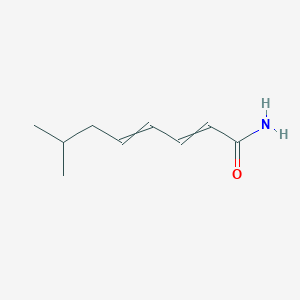
7-Methylocta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylocta-2,4-dienamide can be achieved through various methods. One notable method involves the stereoselective one-pot synthesis from ketene dithioacetal. This process includes the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of ketene dithioacetal to the ketone, elimination of methylthiolate anion, intramolecular cyclization, and ring opening .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of efficient catalytic systems can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-Methylocta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into saturated amides.
Substitution: The conjugated diene structure allows for substitution reactions, particularly electrophilic additions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include oxides, saturated amides, and substituted dienamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methylocta-2,4-dienamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of biologically active compounds and functional materials.
Biology: The compound exhibits bioactivity, including antibacterial and anticancer properties.
Medicine: Due to its bioactive properties, it holds potential for therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 7-Methylocta-2,4-dienamide involves its interaction with molecular targets and pathways. The compound’s conjugated diene structure allows it to interact with cellular components, leading to various biological effects. For example, it has been shown to exhibit cytotoxicity against cancer cells by inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pellitorine: Found in Piper nigrum, it has antibacterial and anticancer activities.
Piperovatine: Found in Piper piscatorum, it shows anti-inflammatory and antifungal activities.
Trichostatin A: Derived from Streptomyces hygroscopicus, it exhibits antifungal and anticancer properties.
Uniqueness
7-Methylocta-2,4-dienamide is unique due to its specific conjugated diene structure, which imparts distinct bioactive properties
Properties
CAS No. |
918637-54-4 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
7-methylocta-2,4-dienamide |
InChI |
InChI=1S/C9H15NO/c1-8(2)6-4-3-5-7-9(10)11/h3-5,7-8H,6H2,1-2H3,(H2,10,11) |
InChI Key |
CMXDNZFOOPLNCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CC=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


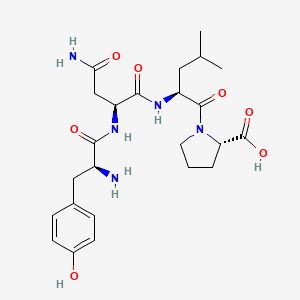
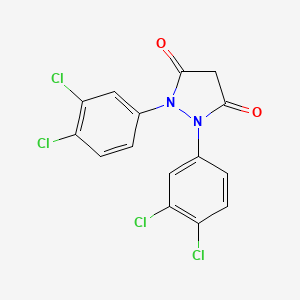
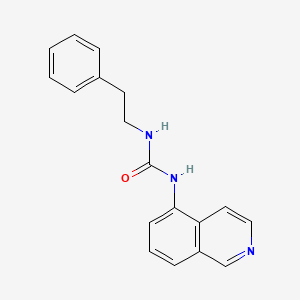

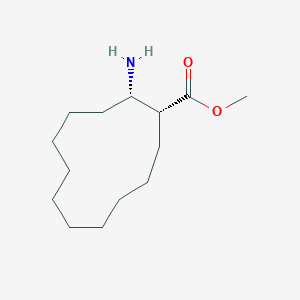

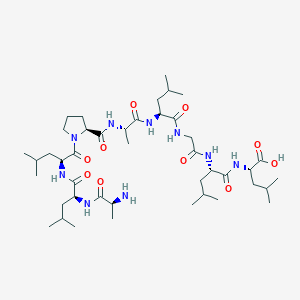

![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
![Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12603922.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)

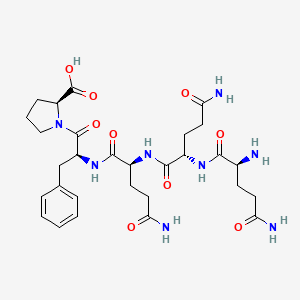
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene](/img/structure/B12603947.png)
